N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.
Addition of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is added via an acylation reaction, using trifluoromethylbenzoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Biological Research: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N,6-trimethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine: This compound has a similar structure but with a pyridine ring instead of a benzoyl group.
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4-amine: This compound has a phenyl group instead of a benzoyl group.
Uniqueness
N,N,6-trimethyl-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine is unique due to the presence of the trifluoromethylbenzoyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H22F3N5O |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C19H22F3N5O/c1-13-12-16(25(2)3)24-18(23-13)27-10-8-26(9-11-27)17(28)14-4-6-15(7-5-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
QRDJWSVJDCMZCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N(C)C |
Origin of Product |
United States |
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